(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative featuring a sulfamoyl group at the 6-position of the benzothiazole ring and a substituted benzoyl imino moiety. Its structure has likely been confirmed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, as seen in related compounds .
Properties
IUPAC Name |
ethyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O7S3/c1-3-37-24(31)17-30-22-14-13-21(39(27,33)34)15-23(22)38-26(30)28-25(32)19-9-11-20(12-10-19)40(35,36)29(2)16-18-7-5-4-6-8-18/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYBAQIJXTASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as N-benzylbenzamides
Mode of Action
Based on its structural similarity to other n-benzylbenzamides, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. N-benzylbenzamides are known to interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and half-life values, suggesting that this compound may also have favorable pharmacokinetic properties.
Biological Activity
(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C26H26N4O7S3
- Molecular Weight : 602.7 g/mol
- CAS Number : 865248-36-8
The structure can be described as a complex hybrid featuring a benzothiazole moiety, which is often associated with various biological activities, particularly in antimicrobial and anticancer research.
Target Identification
Currently, the specific biological targets of (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate remain unidentified. However, it is hypothesized that the compound may interact with biological macromolecules through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
Biochemical Pathways
Due to the lack of target identification, the exact biochemical pathways affected by this compound are not well characterized. However, compounds with structural similarities often influence multiple pathways involving protein interactions and enzymatic activities.
Antioxidant Activity
Benzothiazole derivatives are also noted for their antioxidant capabilities. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Synthesis and Antibacterial Activities : A study synthesized several benzothiazole derivatives and tested their antibacterial effects, revealing significant activity against various bacterial strains . The findings suggest that modifications in the benzothiazole structure can enhance antimicrobial efficacy.
- Antioxidant Properties : Another research highlighted the antioxidant activity of related compounds through various assays, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in animal models of neurodegenerative diseases . These findings indicate that (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may also have implications in neuropharmacology.
Comparison with Similar Compounds
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
- Structure : Features a benzo[d]thiazole core with a sulfamoylphenyl acetamide side chain.
- Key Differences : Replaces the ethyl acetate group in the target compound with an acetamide linkage. The 5,6-dimethyl substitution on the benzothiazole ring alters steric and electronic properties compared to the sulfamoyl group at the 6-position in the target compound.
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Structure: Shares the benzothiazole core and ethyl acetate side chain but substitutes the 6-sulfamoyl group with bromine and the benzoyl imino group with a methylsulfonyl-substituted benzoyl.
- Key Differences: Bromine at the 6-position increases molecular weight (497.4 g/mol vs. The methylsulfonyl group may alter solubility and metabolic stability compared to the N-benzyl-N-methylsulfamoyl group .
- Synthetic Relevance : Brominated analogs like this are intermediates for further functionalization via Suzuki-Miyaura coupling .
Sulfamoyl-Containing Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Structure : Contains a sulfamoylbenzoylurea group attached to a triazine ring.
- Key Differences : While both the target compound and sulfonylureas feature sulfamoyl groups, the latter’s triazine ring and urea linkage are distinct.
- Functional Comparison : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, suggesting that the target compound’s sulfamoyl group may also interact with enzyme active sites, albeit in a different context .
Ethyl Acetate Derivatives
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
- Structure: Shares the benzothiazole-ethyl acetate backbone but incorporates a cyanoacetate and indole group instead of sulfamoyl and benzoyl imino substituents.
- These differences likely result in divergent biological activities compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- Structural Similarity vs. Bioactivity: While the target compound shares a benzothiazole core with analogs like those in , its unique sulfamoyl and sulfamido substituents may confer distinct binding affinities. For example, sulfamoyl groups are known to enhance interactions with enzymes like carbonic anhydrase or ALS .
- Synthetic Challenges : The Z-configuration and steric bulk of the N-benzyl-N-methylsulfamoyl group may complicate synthesis compared to simpler analogs .
- Methodological Considerations: Compound similarity assessments vary depending on descriptors (e.g., functional groups vs. 3D shape), as noted in .
Q & A
Q. What are the key intermediates and synthetic pathways for synthesizing (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thiazole Core Formation : Reacting substituted bromoacetophenones with ethyl 2-(2-aminothiazol-4-yl)acetate under reflux in acetone, followed by basification and purification (e.g., using CH₂Cl₂ extraction) .
- Sulfamoyl Group Introduction : Sulfonation using reagents like chlorosulfonic acid, followed by amidation with N-benzyl-N-methylamine .
- Imine Linkage : Condensation of the sulfamoylbenzoyl chloride with the thiazole intermediate under anhydrous conditions (e.g., THF, catalytic triethylamine) .
- Z-Isomer Control : Stereoselective synthesis via low-temperature reactions (<0°C) to favor the Z-configuration, monitored by NMR .
Q. Table 1: Key Intermediates
Q. How can researchers confirm the stereochemistry (Z-configuration) of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Look for NOE (Nuclear Overhauser Effect) correlations between the imino proton and adjacent aromatic protons .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for Z/E isomers .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of the Z-isomer during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization can identify ideal conditions (e.g., −10°C in DMF with 5 mol% ZnCl₂) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of imine formation .
- Table 2: Yield Optimization
| Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | THF | None | 35 |
| 2 | 0 | DMF | ZnCl₂ | 68 |
| 3 | −10 | DMF | ZnCl₂ | 82 |
Q. How do researchers resolve contradictions in spectroscopic data for sulfamoyl-containing intermediates?
- Methodological Answer : Contradictions (e.g., unexpected ¹³C NMR peaks) may arise from:
- Tautomerism : Characterize using variable-temperature NMR to identify equilibrium states .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-sulfonated species) and adjust reaction stoichiometry .
- Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to identify functional group anomalies .
Q. What computational tools predict the reactivity of the sulfamoyl and imino groups in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- SAR Studies : Compare with analogs (e.g., metsulfuron methyl ester) to identify activity trends .
Data Contradiction Analysis
Q. Why do some studies report varying biological activities for structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies may stem from:
- Solubility Differences : Use logP calculations and adjust formulation (e.g., DMSO:PBS ratios) .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
- Metabolic Stability : Perform hepatic microsome assays to compare degradation rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
